1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone

Description

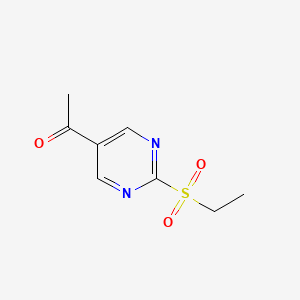

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is a pyrimidine derivative featuring an ethylsulfonyl group at position 2 and an ethanone moiety at position 5 of the heterocyclic ring. Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their versatility in drug design.

Properties

CAS No. |

124491-43-6 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

1-(2-ethylsulfonylpyrimidin-5-yl)ethanone |

InChI |

InChI=1S/C8H10N2O3S/c1-3-14(12,13)8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |

InChI Key |

SXWDEGNVFYYMFV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrimidine core: Commercially available or synthesized pyrimidine derivatives serve as the base scaffold.

- Ethylsulfonyl group introduction: Typically introduced via oxidation of ethylthio-substituted pyrimidines or by nucleophilic substitution with ethylsulfonyl reagents.

- Ethanone moiety: Installed through acylation reactions or via Grignard reagents reacting with pyrimidine esters.

Synthetic Route Example Based on Related Sulfonylated Pyrimidine Ketones

While direct literature on 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is limited, analogous compounds such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone have been prepared using a Grignard addition approach to esters of heteroaryl carboxylic acids, followed by oxidation steps to install sulfonyl groups.

Key steps in the analogous preparation include:

- Reaction of a Grignard reagent (e.g., ethylmagnesium chloride or bromide) with an ester of a pyrimidine carboxylic acid to form the ethanone-substituted pyrimidine.

- Oxidation of thioether intermediates to sulfone derivatives using oxidants such as m-chloroperbenzoic acid (m-CPBA).

- Purification by crystallization or extraction techniques.

Reaction Conditions and Catalysts

- Solvent: Tetrahydrofuran (THF) is preferred for Grignard reactions due to its ability to stabilize organomagnesium intermediates.

- Temperature: Reactions are typically carried out between 40°C and 70°C, with 65°C being optimal for Grignard additions.

- Catalysts and acids: Methanesulfonic acid can be used to catalyze certain oxidation or substitution steps.

- Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA) is commonly employed for oxidation of sulfides to sulfones.

Purification and Yield

- The product is isolated using conventional organic synthesis techniques such as liquid-liquid extraction, crystallization, and drying under vacuum.

- Typical molar yields for similar sulfonylated pyrimidine ethanones range from 78% to 90% depending on reaction optimization.

- Impurity control is critical, with impurities typically maintained below 0.6% by HPLC monitoring.

Data Tables on Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard addition | Ethylmagnesium chloride, pyrimidine ester | 40–70 (opt. 65) | 30 min–2 h | 78–88 | Solvent: THF, slow addition preferred |

| Oxidation to sulfone | m-Chloroperbenzoic acid (m-CPBA) | Room temp | 1–3 h | >85 | Control pH and temperature carefully |

| Workup and purification | Extraction, crystallization, vacuum drying | Ambient | Several hours | — | Impurity <0.6% by HPLC |

Research Findings and Optimization Insights

- Simultaneous addition of the Grignard reagent and the pyrimidine ester improves yield and limits impurity formation.

- Use of tert-butylmagnesium chloride as a Grignard reagent analog can be adapted depending on the alkyl group desired, but ethylmagnesium chloride/bromide is preferred for ethyl substitution.

- Oxidation steps require careful control of temperature and oxidant equivalents to avoid over-oxidation or decomposition.

- Purification protocols involving aqueous washes and recrystallization from methanol or ethyl acetate yield high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and substituents of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone with analogous pyrimidine derivatives:

Key Observations:

- Solubility : Polar substituents like ethylsulfonyl may improve aqueous solubility relative to hydrophobic groups (e.g., trifluoromethyl) .

- Biological Activity: Sulfonyl groups are associated with metabolic stability in drug design, whereas sulfanylidene derivatives (e.g., dihydropyrimidinones) show antibacterial activity .

Spectroscopic and Physical Properties

- NMR: The ethylsulfonyl group would exhibit distinct ¹H NMR signals (e.g., triplet for -CH₂CH₃ at δ ~1.3–1.5 ppm and quartet for -SO₂CH₂ at δ ~3.5–4.0 ppm). ¹³C NMR would show a carbonyl signal at δ ~200 ppm for the ethanone group .

- Mass Spectrometry : Expected molecular ion peak at m/z 213.06 (C₈H₁₁N₂O₃S⁺), with fragmentation patterns reflecting cleavage at the sulfonyl group .

- Solubility: Higher solubility in polar solvents (e.g., DMSO, methanol) compared to analogs with nonpolar substituents .

Q & A

How can synthetic routes for 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone be optimized to improve yield and purity?

Basic Research Question

Synthetic optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For pyrimidinyl ethanone derivatives, ethanol or methanol with acid/base catalysts (e.g., H₂SO₄ or KOH) are common solvents, as they stabilize intermediates and enhance nucleophilic substitution at the pyrimidine ring . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Recrystallization using ethyl acetate/hexane mixtures can improve final product purity. Contradictions in reported yields (e.g., 60–85%) may arise from variations in sulfonylating agent reactivity (e.g., ethylsulfonyl chloride vs. alternative reagents) or incomplete removal of byproducts like HCl .

What advanced techniques are recommended for structural elucidation of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and torsional conformations, particularly for sulfonyl and pyrimidine moieties . For rapid analysis, combine ¹H/¹³C NMR (δ ~2.5 ppm for acetyl methyl; δ ~8.5 ppm for pyrimidine protons) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Discrepancies between calculated and observed spectra may indicate tautomerism or solvent adducts .

How does the ethylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing ethylsulfonyl group activates the pyrimidine ring at specific positions (e.g., C4 and C6) for nucleophilic attack. In comparative studies, sulfonyl-substituted pyrimidines exhibit faster reaction kinetics with amines or thiols than hydroxyl- or methyl-substituted analogs due to enhanced electrophilicity . However, steric hindrance from the ethyl group can reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational modeling (DFT studies) can predict regioselectivity and optimize reaction conditions .

What methodologies are effective for analyzing biological interactions of this compound?

Advanced Research Question

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd) to target enzymes/receptors. For example, sulfonyl-containing analogs have shown inhibitory activity against kinases via competitive binding at ATP pockets, with IC50 values ranging from 0.1–10 µM depending on substituent orientation . Conflicting data in activity assays may arise from assay conditions (e.g., pH sensitivity of sulfonyl groups) or off-target effects, necessitating orthogonal validation via CRISPR knockdown or radioligand binding .

How can computational modeling guide the design of derivatives with enhanced stability?

Advanced Research Question

Molecular dynamics (MD) simulations predict hydrolytic stability of the ethylsulfonyl group under physiological pH. QSAR models correlate substituent electronic parameters (Hammett σ) with metabolic half-life. For instance, replacing ethylsulfonyl with trifluoromethylsulfonyl increases resistance to esterase-mediated degradation but may reduce solubility . Free-energy perturbation (FEP) calculations optimize logP values to balance membrane permeability and aqueous solubility, critical for in vivo efficacy .

What precautions are necessary for handling this compound in laboratory settings?

Basic Research Question

The compound’s sulfonyl group may irritate mucous membranes. Use nitrile gloves, safety goggles, and fume hoods during synthesis. Storage at 2–8°C in airtight containers prevents hygroscopic degradation . MSDS data for analogous sulfonyl compounds recommend neutralization of spills with sodium bicarbonate and disposal via incineration .

How do solvent choices impact crystallization outcomes for X-ray studies?

Advanced Research Question

Slow evaporation from acetone/water mixtures (7:3 v/v) often yields diffraction-quality crystals by promoting ordered lattice formation. Contrastingly, DMSO or DMF may co-crystallize with the compound, complicating structure resolution . SHELXL refinement parameters (e.g., HKLF5 format) should include anisotropic displacement factors for sulfur and oxygen atoms to reduce residual density errors .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

Meta-analysis of published IC50 values should account for assay variability (e.g., cell line specificity, ATP concentrations in kinase assays). Orthogonal assays, such as fluorescence polarization for binding vs. enzymatic activity, clarify mechanism-specific effects. For example, ethylsulfonyl derivatives may inhibit allosteric sites in one assay but act as competitive inhibitors in another .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.